molecular formula C16H15FN4OS2 B15086074 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 578723-61-2

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B15086074
CAS No.: 578723-61-2
M. Wt: 362.4 g/mol
InChI Key: LIGZTRUIOJAOCE-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a core scaffold for developing enzyme inhibitors. It belongs to the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol family, a class of heterocyclic compounds renowned for their broad spectrum of potential physiological activities . The 1,2,4-triazole core is a privileged structure in drug discovery due to its aromaticity, metabolic stability, and ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Compounds featuring this scaffold, especially those with a sulfanyl (mercapto) group, have demonstrated a wide array of biological activities in research settings, including antimicrobial, antioxidant, and anti-inflammatory properties . The specific pattern of substitution in this molecule—with an ethyl group, a thiophene ring, and a 3-fluorophenylacetamide moiety—is designed to explore structure-activity relationships and optimize interactions with enzymatic targets. Structurally similar N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) derivatives have shown potent inhibitory activity against the enzyme 15-lipoxygenase (15-LOX) in experimental models, with some analogs exhibiting IC50 values in the sub-micromolar range . The 15-LOX enzyme is a key player in the inflammatory cascade, and its inhibitors are investigated as potential leads for anti-inflammatory agents . Furthermore, heterocyclic compounds containing both nitrogen and sulfur atoms, such as this triazole-thiol, are a hot research area because of their diverse medicinal applications and their capacity to bind to biological macromolecules . This product is provided For Research Use Only. It is intended for laboratory research and early discovery investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

578723-61-2

Molecular Formula

C16H15FN4OS2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C16H15FN4OS2/c1-2-21-15(13-7-4-8-23-13)19-20-16(21)24-10-14(22)18-12-6-3-5-11(17)9-12/h3-9H,2,10H2,1H3,(H,18,22)

InChI Key

LIGZTRUIOJAOCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole ring is synthesized through cyclization of a thiosemicarbazide intermediate. Ethyl thiosemicarbazide reacts with thiophene-2-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the hydrazone intermediate, which undergoes intramolecular cyclization upon heating (80–100°C). The reaction yields 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol as a key intermediate.

Reaction Conditions:

  • Reactants: Ethyl thiosemicarbazide (1.0 eq), thiophene-2-carbaldehyde (1.1 eq).
  • Solvent: Ethanol.
  • Catalyst: Concentrated HCl (2 drops).
  • Temperature: Reflux at 80°C for 6 hours.
  • Yield: 72–78%.

Characterization of the Triazole Intermediate

The product is purified via recrystallization from ethanol and characterized by:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J = 7.2 Hz, 3H, CH2CH3), 3.95 (q, J = 7.2 Hz, 2H, CH2CH3), 7.12–7.45 (m, 3H, thiophene-H), 13.1 (s, 1H, SH).
  • IR (KBr): 2560 cm−1 (S–H stretch), 1605 cm−1 (C=N stretch).

Final Coupling and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient).

Analytical Data for Final Compound:

  • Molecular Formula: C16H15FN4OS2.
  • MS (ESI): m/z 393.08 [M+H]+.
  • 1H NMR (400 MHz, DMSO-d6): δ 1.28 (t, J = 7.2 Hz, 3H, CH2CH3), 3.89 (q, J = 7.2 Hz, 2H, CH2CH3), 4.21 (s, 2H, SCH2CO), 7.05–7.92 (m, 7H, Ar–H and thiophene-H).
  • HPLC Purity: >98% (C18 column, 254 nm).

Alternative Synthetic Routes

Amide Coupling via HATU/DIPEA

In some protocols, the acetamide is formed directly via coupling of 3-fluoroaniline with 2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid using HATU and DIPEA in DMSO.

Conditions:

  • Coupling Reagent: HATU (1.2 eq).
  • Base: DIPEA (2.0 eq).
  • Solvent: DMSO.
  • Yield: 70–76%.

Microwave-Assisted Synthesis

Microwave irradiation (120°C, 30 minutes) reduces reaction time for the cyclization step, improving yield to 82%.

Optimization and Troubleshooting

Regioselectivity in Triazole Formation

The use of HCl as a catalyst favors the formation of the 1,2,4-triazole regioisomer over 1,3,4-triazole. Substituting HCl with acetic acid reduces yield to 55%.

Oxidation Mitigation

The sulfanyl group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improves stability.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance mixing and heat transfer during exothermic steps (e.g., cyclization). A tubular reactor with a residence time of 20 minutes achieves 89% yield for the triazole intermediate.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts. .

Scientific Research Applications

2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Triazole Substituents Aryl Acetamide Group Key Properties/Activities References
Target Compound 4-Ethyl, 5-(thiophen-2-yl) N-(3-fluorophenyl) Not explicitly reported; inferred bioactivity based on thiophene and fluorophenyl motifs
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Orco receptor agonist; used in insect odorant receptor studies (EC₅₀ ~20 µM)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Orco receptor antagonist; demonstrates substituent-dependent activity reversal
2-{[4-Ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 4-Ethyl, 5-(thiophen-2-ylmethyl) N-(3-fluoro-4-methylphenyl) Structural analog with methyl-thiophene hybrid; no explicit activity reported
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(2-pyridinyl) N-(3-chloro-4-fluorophenyl) Halogen substitution (Cl vs. F) may enhance binding affinity in receptor models
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethyl, 5-(thiophen-2-yl) N-(4-fluorophenyl) Fluorine positional isomer; positional effects on activity unknown

Key Observations :

  • Thiophene’s aromaticity may enhance π-π stacking in receptor binding compared to pyridine’s hydrogen-bonding capability .
  • Aryl Acetamide Substituents : The 3-fluorophenyl group in the target compound contrasts with 4-ethylphenyl (VUAA1) and 4-butylphenyl (OLC15). Fluorine’s electron-withdrawing nature may increase metabolic stability and modulate receptor affinity .
  • Halogen Position Effects : Comparing 3-fluorophenyl (target) with 4-fluorophenyl () and 3-chloro-4-fluorophenyl () highlights the importance of halogen placement. Meta-substitution may sterically hinder interactions compared to para-substitution .

Biological Activity

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C16H15FN4OS2C_{16}H_{15}FN_{4}OS_{2}, and it features a unique structure that includes:

  • A triazole ring , known for its role in various biological activities.
  • A sulfanyl group , which enhances the compound's reactivity and potential interactions with biological targets.
  • An acetanilide moiety , contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. The presence of the triazole ring is particularly notable for its ability to inhibit fungal and bacterial growth. In vitro studies have demonstrated that similar compounds show effective inhibition against various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 - 8 μg/mL
Escherichia coli0.5 - 16 μg/mL
Candida albicans1 - 4 μg/mL

These findings suggest that the compound may possess comparable antimicrobial efficacy, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

The triazole scaffold has also been linked to anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study on related triazole derivatives reported significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range . The specific mechanisms by which this compound exerts its anticancer effects remain to be elucidated.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
  • Receptor Binding : The sulfanyl group may enhance binding affinity to various receptors or enzymes, modulating their activity.
  • Synergistic Effects : The combination of the triazole and thiophene groups may provide synergistic effects that enhance overall biological activity compared to simpler analogs .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated a series of triazole derivatives against MRSA and E. coli, demonstrating that modifications in the sulfanyl group significantly influenced antimicrobial potency .
  • Anticancer Potential : Research on quinolone-triazole hybrids highlighted their effectiveness against various cancer cell lines, suggesting that similar modifications in the structure can lead to enhanced anticancer properties .

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